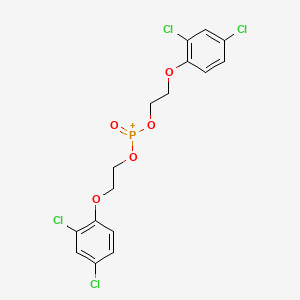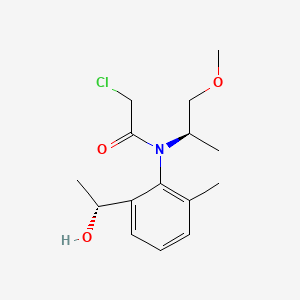
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloroacetamide group, a hydroxyethyl group, and a methoxy-methylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- typically involves multi-step organic reactions. The process may start with the chlorination of acetamide, followed by the introduction of the hydroxyethyl and methoxy-methylethyl groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. The industrial methods would also focus on optimizing the cost-effectiveness and environmental impact of the production process.
化学反応の分析
Types of Reactions
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the chloroacetamide group would yield an amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- involves its interaction with specific molecular targets. The chloroacetamide group may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The hydroxyethyl and methoxy-methylethyl groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-methyl-: Similar structure but lacks the methoxy-methylethyl group.
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-methyl-: Similar structure but lacks the methoxy-methylethyl group.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and methoxy-methylethyl groups may enhance its solubility and interaction with biological targets.
特性
CAS番号 |
96394-96-6 |
|---|---|
分子式 |
C15H22ClNO3 |
分子量 |
299.79 g/mol |
IUPAC名 |
2-chloro-N-[2-[(1R)-1-hydroxyethyl]-6-methylphenyl]-N-[(2R)-1-methoxypropan-2-yl]acetamide |
InChI |
InChI=1S/C15H22ClNO3/c1-10-6-5-7-13(12(3)18)15(10)17(14(19)8-16)11(2)9-20-4/h5-7,11-12,18H,8-9H2,1-4H3/t11-,12-/m1/s1 |
InChIキー |
RHQOAOWAVCKBEK-VXGBXAGGSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)N([C@H](C)COC)C(=O)CCl |
正規SMILES |
CC1=C(C(=CC=C1)C(C)O)N(C(C)COC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


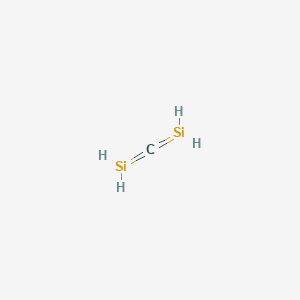
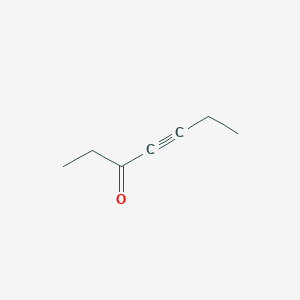
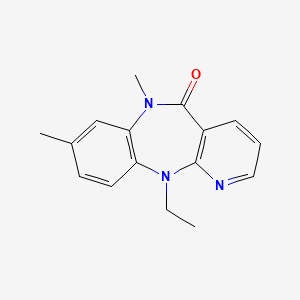
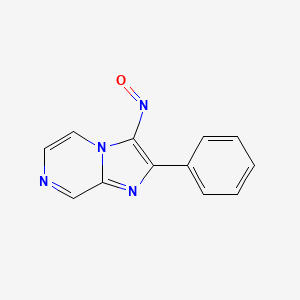

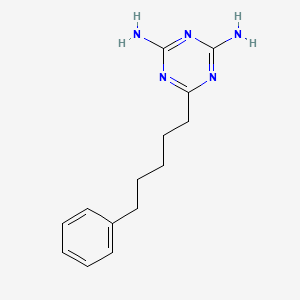
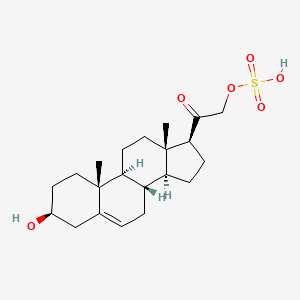
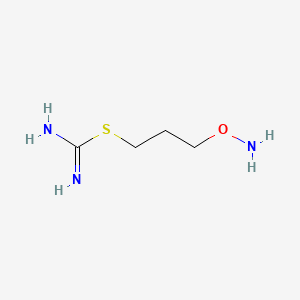
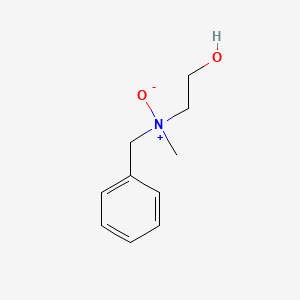
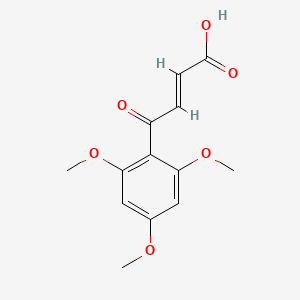

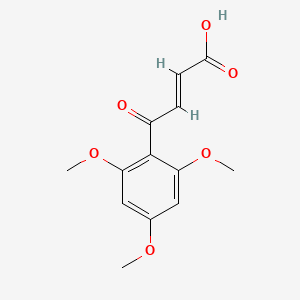
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
